The synthesis of ent-7alpha-hydroxykaur-16-en-19-oic acid can be achieved through several methods, primarily involving biotransformation processes. Microorganisms such as Mortierella isabellina, Bacillus megaterium, and Aspergillus niger have been utilized to convert precursor compounds into this diterpenoid. For instance, the biotransformation of ent-kaur-16-en-19-oic acid by these microorganisms leads to the formation of hydroxylated metabolites, including ent-7alpha-hydroxykaur-16-en-19-oic acid .
The molecular structure of ent-7alpha-hydroxykaur-16-en-19-oic acid features multiple rings characteristic of diterpenoids. The InChI representation is:
The monoisotopic mass is approximately 318.219 g/mol . This structural complexity contributes to its diverse biological activities.
Ent-7alpha-hydroxykaur-16-en-19-oic acid can participate in various chemical reactions typical of hydroxylated diterpenoids. These reactions may include:
These reactions are significant for modifying the compound to enhance its biological activity or for synthesizing derivatives with potential therapeutic effects.
The mechanism of action for ent-7alpha-hydroxykaur-16-en-19-oic acid involves its interaction with biological pathways that regulate various physiological processes. Research indicates that metabolites derived from this compound exhibit significant biological activity, including antihypertensive effects and potential antiviral properties .
For example, studies have shown that certain derivatives can inhibit contractions in smooth muscle tissues, suggesting a role in modulating vascular function. The exact molecular targets and pathways remain an area of active research.
Ent-7alpha-hydroxykaur-16-en-19-oic acid possesses distinct physical properties:
The compound's chemical properties are characterized by its stability under standard laboratory conditions but may vary when exposed to extreme pH or temperature changes.
Ent-7alpha-hydroxykaur-16-en-19-oic acid has garnered attention for its potential applications in various fields:
Research continues to uncover new therapeutic potentials for this compound, particularly in the context of metabolic diseases and infectious diseases .
ent-7α-Hydroxykaur-16-en-19-oic acid is systematically named as (4R,4aS,6aS,7S,9R,11aR,11bS)-7-hydroxy-4,11b-dimethyl-14-methylidenetetracyclo[11.2.1.0¹⁺¹⁰.0⁴⁺⁹]hexadecane-4-carboxylic acid following IUPAC conventions. The prefix "ent-" denotes the enantiomeric form relative to the original kaurane scaffold isolated from Agathis species, indicating its specific stereochemical series [1] [6]. The compound is classified as an ent-kaurane diterpenoid due to its tetracyclic diterpene structure featuring a characteristic perhydrophenanthrene core with a cyclopentane ring (rings A–D).
Alternative designations include:
Table 1: Nomenclature and Database Identifiers
Classification Type | Identifier |
---|---|
IUPAC Name | (4R,4aS,6aS,7S,9R,11aR,11bS)-7-hydroxy-4,11b-dimethyl-14-methylidenetetracyclo[11.2.1.0¹⁺¹⁰.0⁴⁺⁹]hexadecane-4-carboxylic acid |
ChEBI ID | CHEBI:15419 |
LIPID MAPS ID | LMPR0104540005 |
CAS Registry | Not assigned |
Molecular Formula | C₂₀H₃₀O₃ |
The compound’s structure comprises four fused rings (A–D) with defined stereocenters. The "7α-hydroxy" designation specifies that the hydroxyl group at C-7 is α-oriented (below the ring plane), a configuration confirmed via NMR spectroscopy and X-ray crystallography in related ent-kauranes [2] [6]. The ent-kaurane skeleton exhibits the following absolute configurations:
The exocyclic methylene group at C-16 (Δ¹⁶) and the carboxylic acid at C-19 are critical functional groups. Nuclear Overhauser Effect (NOE) data from studies of analogous compounds verify the 7α-hydroxy group’s equatorial orientation, influencing hydrogen-bonding interactions with adjacent atoms [2] [6].
Table 2: Stereochemical Assignments
Carbon Atom | Configuration | Functional Group |
---|---|---|
C-7 | α | Hydroxyl (-OH) |
C-13 | α-H | Methine |
C-16 | - | Exocyclic methylene (=CH₂) |
C-19 | - | Carboxylic acid (-COOH) |
Ring A/B | trans | Decalin fusion |
Experimental Data:
Structurally, ent-7α-hydroxykaur-16-en-19-oic acid differs from congeners through its C-7 oxygenation. Key comparisons include:
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0